4'-O-methylalpinumisoflavone
Overview
Description
4'-O-methylalpinumisoflavone is a natural product found in Millettia thonningii, Euchresta horsfieldii, and other organisms with data available.
Scientific Research Applications
Crystal Structure and Toxicity
- Research on 4-O-methylalpinumisoflavone, along with other isoflavones, has focused on understanding their crystal structures and electrostatic potentials. These studies, based on X-ray single-crystal structures, provide insights into the aspherical electron density distribution of these compounds. The research found that 4'-O-methylalpinumisoflavone, extracted from Millettia thonningii, demonstrates varying toxicities to brine shrimp, which may be related to its conformation and electrostatic potential features (Kingsford-Adaboh et al., 2006).
Anti-Inflammatory Effects
- A study investigating the effects of 4′-O-methylalpinumisoflavone on inflammation revealed its potential as an anti-inflammatory agent. The research demonstrated that this compound, when applied to microglial cells, significantly reduced the production of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory drug candidate (Lim et al., 2012).
Antioxidant Properties
- The antioxidant effects of this compound were investigated, revealing its ability to scavenge radicals effectively. This property was highlighted in a study where compounds isolated from the stem bark of Cudrania tricuspidata, including this compound, showed notable scavenging activity against radicals (Lee et al., 2005).
Anti-Cancer Properties
- A recent study explored the anti-cancer potential of alpinumisoflavone in treating hepatocellular carcinoma. The compound was found to inhibit cell growth and metastasis through NLRP3 inflammasome-mediated pyroptosis, indicating its potential as a therapeutic agent for cancer treatment (Zhang et al., 2020).
Properties
IUPAC Name |
5-hydroxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-21(2)9-8-14-16(26-21)10-17-18(19(14)22)20(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSPPBAASCPSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308654 | |
Record name | 4′-O-Methylalpinumisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27762-87-4 | |
Record name | 4′-O-Methylalpinumisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27762-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-O-Methylalpinumisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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